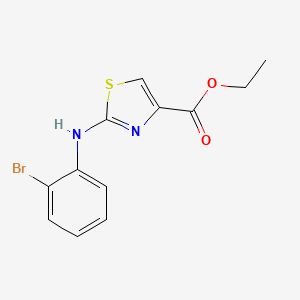

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

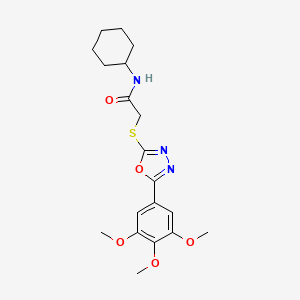

“2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are significant in medicinal chemistry as they are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate, a related compound, has been described in the literature . Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . This compound was then used to synthesize Schiff bases by reacting it with different aldehydes and ketones .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen in the five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary depending on the substituents at positions 2 and 4 . Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have been reported to have analgesic properties, which means they can relieve pain .

Anti-inflammatory Activity

Thiazole derivatives can also act as anti-inflammatory agents, reducing inflammation and swelling .

Antimicrobial and Antifungal Activity

Thiazole compounds have been found to have antimicrobial and antifungal properties, making them useful in the treatment of various infections .

Antiviral Activity

Certain thiazole derivatives have shown antiviral activity, potentially offering a line of defense against viral infections .

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties, which means they can prevent or reduce the severity of epileptic fits or other convulsions .

Neuroprotective Activity

Thiazole compounds have been reported to have neuroprotective effects, which means they can protect neurons from injury or degeneration .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activity, making them potential candidates for cancer treatment . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Mechanism of Action

Safety and Hazards

Future Directions

While I could not find specific future directions for “2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester”, thiazoles in general are an active area of research due to their diverse therapeutic roles . Further studies could focus on synthesizing new thiazole derivatives and evaluating their biological activities.

properties

IUPAC Name |

ethyl 2-(2-bromoanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOVDMIKXSACNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)